2,4-dibenzyl-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
This compound is a triazoloquinazoline derivative characterized by a fused [1,2,4]triazolo[4,3-a]quinazoline core. Key structural features include:
- Substituents: Two benzyl groups at positions 2 and 4, an isopropyl carboxamide moiety at position 8, and two ketone groups at positions 1 and 4.
The triazoloquinazoline scaffold is known for diverse pharmacological activities, including antimicrobial and anticancer effects, modulated by substituent variations .
Properties
IUPAC Name |
2,4-dibenzyl-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3/c1-18(2)28-24(33)21-13-14-22-23(15-21)32-26(30(25(22)34)16-19-9-5-3-6-10-19)29-31(27(32)35)17-20-11-7-4-8-12-20/h3-15,18H,16-17H2,1-2H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZKNBYHRJDXOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=CC=CC=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibenzyl-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multi-step organic reactions. The starting materials often include benzyl derivatives and isopropyl amine, which undergo a series of condensation and cyclization reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the triazoloquinazoline ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-dibenzyl-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research has indicated that derivatives of quinazoline compounds possess significant anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells by activating specific pathways related to cell survival and proliferation .
Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways essential for bacterial survival .
Anti-inflammatory Effects : There is emerging evidence that this compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This property makes it a candidate for further research into treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Materials Science Applications
Polymer Chemistry : In materials science, 2,4-dibenzyl-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can be used as a monomer or additive in the synthesis of polymers. Its unique structure allows for the formation of high-performance polymers with enhanced thermal stability and mechanical properties. These materials are particularly useful in applications requiring durability under extreme conditions .
Catalytic Applications
Catalysis in Organic Synthesis : The compound has been investigated as a catalyst in various organic reactions. For instance, it has been shown to facilitate Michael addition reactions under mild conditions with high selectivity. This catalytic activity is attributed to its ability to stabilize transition states through non-covalent interactions .
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and evaluated their anticancer efficacy against breast cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as an effective treatment option .
Case Study 2: Antimicrobial Efficacy
A comprehensive study published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial properties of the compound against multi-drug resistant strains of bacteria. Results showed that the compound inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, suggesting its potential use in treating resistant infections .
Mechanism of Action
The mechanism of action of 2,4-dibenzyl-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may influence cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Substituent Variations
Impact of Substituents :
Triazole Fusion Position
- The target compound’s triazole is fused at [4,3-a], whereas describes [4,3-c] fusion (e.g., compounds 20-22).
Quinazoline Derivatives with Other Heterocycles
Comparison Highlights :
- Triazole vs.
- Quinazolinone vs. Quinazoline: Quinazolinones () feature a ketone at position 4, increasing hydrogen-bonding capacity versus the target’s 1,5-dioxo system .
Pharmacological and Physicochemical Properties
Key Observations :
- The target’s dibenzyl groups may improve metabolic stability over smaller alkyl chains.
- Chlorine in ’s compound could enhance target affinity but increase toxicity risks .
Biological Activity
The compound 2,4-dibenzyl-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a member of the triazole and quinazoline family of heterocyclic compounds. These compounds are known for their diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to summarize the biological activity of this specific compound based on available research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring fused with a quinazoline moiety, which is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds containing triazole and quinazoline scaffolds exhibit various biological activities. The following sections detail specific activities associated with This compound .
Anticancer Activity
Several studies have reported the anticancer potential of triazole derivatives. For instance:
- A study demonstrated that triazole derivatives can induce apoptosis in cancer cells through caspase activation pathways. This mechanism leads to cell cycle arrest in the G2/M phase and inhibits tumor growth by targeting tubulin polymerization .
- Another investigation found that related compounds exhibited IC50 values ranging from 6.2 μM to 43.4 μM against various cancer cell lines including HCT-116 (colon carcinoma) and T47D (breast cancer) .
Antimicrobial Activity
The antimicrobial properties of triazole compounds have also been highlighted:
- Compounds similar to This compound have shown effectiveness against a range of pathogenic bacteria. For example, derivatives were found to have significant antibacterial activity compared to standard antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of triazole and quinazoline compounds often depends on their structural features. Key observations include:
| Structural Feature | Biological Activity |
|---|---|
| Substituents on the benzyl groups | Enhanced anticancer potency |
| Presence of dioxo groups | Increased antimicrobial efficacy |
| Triazole ring | Critical for bioactivity |
These insights suggest that modifications to the substituents can lead to improved therapeutic profiles.
Case Studies
- Case Study 1 : A derivative of the compound was tested against various cancer cell lines and demonstrated selective cytotoxicity with an IC50 value of 27.3 μM against breast cancer cells .
- Case Study 2 : A series of triazole-based compounds were synthesized and evaluated for their antibacterial effects. The results indicated that certain modifications led to compounds with broad-spectrum activity against Gram-positive and Gram-negative bacteria .
Q & A
Q. What are the key synthetic methodologies for preparing this triazoloquinazoline derivative?
The synthesis typically involves multi-step reactions, starting with cyclization of substituted triazole precursors and benzaldehyde derivatives. For example, refluxing 4-amino-triazole intermediates with substituted benzaldehydes in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . Optimizing reaction parameters (e.g., solvent choice, temperature, and reaction time) is critical to achieving high yields (>75%) and purity . Advanced purification techniques like recrystallization from DMFA/i-propanol mixtures may be required .
Q. How is the compound structurally characterized?
Characterization involves:
- Spectroscopy : 1H/13C NMR to confirm proton environments and carbon frameworks, FTIR for functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹), and LC-MS for molecular weight validation .
- Crystallography : Single-crystal X-ray diffraction (where applicable) to resolve 3D conformations and intermolecular interactions .
- Elemental analysis : To verify C, H, N composition (e.g., ±0.3% deviation from calculated values) .
Q. What are the primary biological activities associated with this compound?
Triazoloquinazolines are reported to exhibit antitumor, antimicrobial, and anticonvulsant activities. For example, derivatives with chlorobenzyl or nitro substituents show enhanced binding to GABA receptors or kinase targets . Activity is influenced by substituent polarity and steric effects, which can be systematically tested via SAR studies .
Advanced Research Questions
Q. How do structural modifications (e.g., benzyl substituents) impact biological activity and selectivity?
- Substituent effects : Electron-withdrawing groups (e.g., -Cl, -NO₂) on the benzyl moiety enhance antitumor activity by improving target binding (e.g., kinase inhibition), while methoxy groups may reduce cytotoxicity .
- Stereoelectronic tuning : Computational DFT studies reveal that the triazoloquinazoline core’s planarity and substituent orientation dictate interactions with hydrophobic pockets in protein targets .
- Case study : Replacing 4-chlorobenzyl with 2-fluorobenzyl reduced IC₅₀ values by 40% in cancer cell lines, highlighting the role of halogen positioning .
Q. How can contradictions in biological activity data be resolved?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays) and include positive controls (e.g., doxorubicin for cytotoxicity).
- Solubility issues : Use DMSO concentrations ≤0.1% to avoid false negatives. Pre-test solubility in PBS or cell media .
- Metabolic stability : Perform hepatic microsome assays to assess compound degradation rates, which may explain inconsistent in vivo/in vitro results .
Q. What computational approaches are used to predict and optimize target interactions?
- Molecular docking : Screen against targets like EGFR or GABA receptors using AutoDock Vina. Prioritize compounds with ΔG < -8 kcal/mol .
- MD simulations : Run 100-ns trajectories to evaluate binding stability and identify critical residues (e.g., Lys50 in EGFR for hydrogen bonding) .
- QSAR models : Use Hammett constants or LogP values to correlate substituent effects with activity .
Q. How to design in vivo studies to evaluate pharmacokinetics and toxicity?
- Dosing regimen : Administer 10–50 mg/kg intravenously in rodent models, with plasma sampling at 0.5, 2, 6, and 24 hours to calculate AUC and half-life .
- Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) post-treatment. Histopathological analysis of organs is critical .
- Experimental design : Use randomized block designs with split plots to account for variables like dose, time, and biological replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
